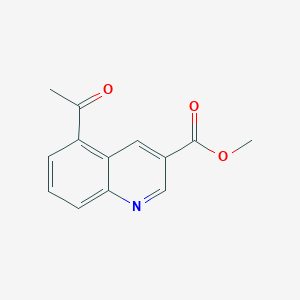

Methyl 5-acetylquinoline-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 5-acetylquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-8(15)10-4-3-5-12-11(10)6-9(7-14-12)13(16)17-2/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYKJITIMBPTORA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2C=C(C=NC2=CC=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401222631 | |

| Record name | 3-Quinolinecarboxylic acid, 5-acetyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401222631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2007916-17-6 | |

| Record name | 3-Quinolinecarboxylic acid, 5-acetyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2007916-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Quinolinecarboxylic acid, 5-acetyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401222631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Quinoline Chemistry and Its Research Significance

The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in drug discovery and organic synthesis. rsc.orgorientjchem.org Its derivatives are found in numerous natural products, most notably the anti-malarial alkaloid quinine, and form the basis of a wide array of synthetic drugs with diverse therapeutic applications, including antibacterial, anticancer, and antiviral agents. nih.govrsc.org

The presence of a carboxylate group at the 3-position and an acetyl group at the 5-position on the quinoline ring of Methyl 5-acetylquinoline-3-carboxylate suggests a molecule designed for specific biological interactions and further chemical modifications. Quinoline-3-carboxylic acids and their esters are known to be crucial pharmacophores. For instance, the quinolone class of antibiotics, characterized by a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core, functions by inhibiting bacterial DNA gyrase. While this compound does not fit this exact structural class, the ester functionality at the 3-position provides a handle for hydrolysis to the corresponding carboxylic acid, a common strategy in prodrug design.

The introduction of substituents onto the quinoline core is a primary strategy for modulating the biological activity and physicochemical properties of these compounds. The position and nature of these substituents are critical. Functionalization at the C-5 position can influence the molecule's steric and electronic properties, potentially leading to enhanced bioactivity. researchgate.net The acetyl group, a common substituent in medicinal chemistry, can participate in hydrogen bonding and may serve as a metabolic site or a precursor for further chemical transformations.

The Role of Methyl 5 Acetylquinoline 3 Carboxylate in Contemporary Chemical Research

While specific research focusing solely on Methyl 5-acetylquinoline-3-carboxylate is not abundant in the public domain, its structure suggests several potential applications in modern chemical research. The synthesis of such a molecule would likely draw upon established methodologies in quinoline (B57606) chemistry, such as the Combes, Doebner-von Miller, or Friedländer syntheses, followed by regioselective functionalization. pharmaguideline.com The challenge would lie in the controlled introduction of the acetyl group at the C-5 position, a feat that often requires strategic use of directing groups or specific reaction conditions.

The true potential of this compound lies in its utility as a building block for more complex molecules. The methyl ester can be readily hydrolyzed or converted to an amide, allowing for the attachment of various side chains to explore structure-activity relationships (SAR). The acetyl group's ketone functionality is also a versatile reactive site, enabling the synthesis of derivatives such as oximes, hydrazones, or more complex heterocyclic systems. These modifications could be aimed at developing novel therapeutic agents, molecular probes, or materials with specific optical or electronic properties.

Identification of Key Research Questions and Gaps

Comprehensive Analysis of Established Synthetic Routes

Established synthetic routes to quinoline (B57606) derivatives can be broadly categorized into methods that construct the quinoline ring system from acyclic precursors (cyclization reactions) and those that modify a pre-existing quinoline scaffold (functional group transformations).

Several classic named reactions provide access to the quinoline core, which could be adapted for the synthesis of quinoline-3-carboxylates. These methods typically involve the condensation of anilines with carbonyl compounds.

One of the most versatile methods is the Friedländer annulation , which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. ijpsjournal.comresearchgate.net For the synthesis of a quinoline-3-carboxylate, a 2-aminobenzaldehyde (B1207257) could be reacted with a β-keto ester like methyl acetoacetate (B1235776). To obtain the desired 5-acetyl substitution, a 2-amino-6-acetylbenzaldehyde would be required as a precursor.

The Gould-Jacobs reaction is another pertinent approach, particularly for synthesizing 4-hydroxyquinoline-3-carboxylates. This reaction involves the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, followed by thermal cyclization. acs.org Subsequent deoxygenation of the 4-hydroxy group would be necessary to arrive at the quinoline-3-carboxylate scaffold. acs.org

A one-step procedure for the synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid esters has been developed, involving the reductive cyclization of substituted o-nitrobenzaldehydes with 3,3-diethoxypropionic acid ethyl ester and tin(II) chloride. acs.org This method offers a direct route to the quinoline-3-carboxylate core and tolerates a range of functional groups.

A general scheme for the synthesis of ethyl quinoline-3-carboxylates from indoles and halodiazoacetates has also been reported, proceeding via a cyclopropanation-ring expansion pathway catalyzed by Rh(II). beilstein-journals.org

The following table summarizes some established cyclization reactions for the synthesis of quinoline-3-carboxylates.

| Reaction Name | Precursors | Key Features | Potential for Target Molecule |

| Friedländer Annulation | 2-Aminoaryl aldehyde/ketone + active methylene compound | Versatile, direct formation of quinoline ring | Requires specifically substituted 2-amino-6-acetylbenzaldehyde |

| Gould-Jacobs Reaction | Aniline + alkoxymethylenemalonic ester | Forms 4-hydroxyquinoline-3-carboxylates | Requires subsequent deoxygenation at the 4-position |

| Reductive Cyclization | o-Nitrobenzaldehyde + 3,3-diethoxypropionic acid ethyl ester | One-step, good yield | Requires 2-nitro-6-acetylbenzaldehyde as a precursor |

| Cyclopropanation-Ring Expansion | Indole (B1671886) + halodiazoacetate | Mild and efficient | Requires a suitably substituted indole precursor |

An alternative to constructing the substituted quinoline ring in one step is to introduce the desired functional groups onto a pre-formed quinoline scaffold.

Friedel-Crafts acylation is a classic method for introducing an acetyl group onto an aromatic ring. wikipedia.org However, the direct Friedel-Crafts acylation of quinoline itself is problematic. The nitrogen atom in the quinoline ring is a Lewis base and can coordinate with the Lewis acid catalyst, deactivating it. quora.com This often leads to low yields and poor regioselectivity. Despite these challenges, Friedel-Crafts acylation has been successfully applied to 8-hydroxyquinoline, suggesting that the electronic nature of the quinoline ring can be modified to allow for this reaction. acs.org Intramolecular Friedel-Crafts acylation has also been used to synthesize fused quinoline systems. researchgate.netresearchgate.net

A more plausible strategy would involve the introduction of the acetyl group at the 5-position from a different functional group. For instance, a 5-aminoquinoline (B19350) derivative could be a suitable precursor. The amino group could be converted to a diazonium salt and then subjected to a reaction that introduces an acetyl group. Alternatively, a 5-bromoquinoline (B189535) could undergo a metal-catalyzed cross-coupling reaction with an acetylating agent.

The methyl carboxylate group at the 3-position can be introduced through various methods. For example, a 3-carbaldehyde quinoline can be oxidized to the corresponding carboxylic acid, which is then esterified. lookchem.com Another approach involves the treatment of 7-substituted quinolin-2(1H)-one-3-carboxylic acids with phosphoryl chloride or thionyl chloride to yield 2-chloroquinoline-3-carboxylic acids, which can be further modified. nih.gov

Development of Novel and Efficient Synthetic Pathways

Modern synthetic chemistry has seen the emergence of powerful catalytic methods that offer greater efficiency, selectivity, and functional group tolerance compared to traditional approaches.

Transition metals such as palladium, copper, nickel, and rhodium have been extensively used to catalyze the synthesis of quinolines. researchgate.netias.ac.indntb.gov.ua These methods often proceed under milder conditions and can tolerate a wider range of functional groups.

Palladium-catalyzed reactions, such as the Sonogashira coupling, have been employed in domino approaches to construct the quinoline motif. ias.ac.in Copper-catalyzed one-pot syntheses of substituted quinolines from anilines and aldehydes have also been reported, proceeding via C-H functionalization. ias.ac.in Nickel-catalyzed methods provide an eco-friendly route for the synthesis of quinolines through double dehydrogenative coupling. organic-chemistry.org Rhodium(II) catalysts have been shown to be effective in the synthesis of ethyl quinoline-3-carboxylates from indoles. beilstein-journals.org

Transition-metal catalysis is also a powerful tool for the C-H functionalization of pre-formed quinoline rings, offering a direct way to introduce substituents and avoiding the need for pre-functionalized starting materials. acs.org

The following table provides an overview of some transition metal-catalyzed reactions for quinoline synthesis.

| Catalyst | Reaction Type | Key Features |

| Palladium | Domino reactions, Sonogashira coupling | Mild reaction conditions, good yields |

| Copper | C-H functionalization, aerobic oxidation | Economical, convenient |

| Nickel | Dehydrogenative coupling | Eco-friendly, use of inexpensive catalyst |

| Rhodium(II) | Cyclopropanation-ring expansion | Mild and efficient for quinoline-3-carboxylates |

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful strategy in modern synthesis, particularly for the construction of chiral molecules. researchgate.netnih.gov While this compound is not chiral, organocatalytic methods can offer novel and efficient pathways for the synthesis of highly functionalized quinoline derivatives.

Organocatalytic cascade reactions have been developed for the synthesis of polysubstituted quinolines and chiral 1,4-dihydroquinolines. thieme-connect.com These reactions often proceed with high stereoselectivity and can generate complex molecular architectures in a single step. For instance, an efficient one-pot procedure for the synthesis of polycyclic hexahydrocyclopenta[b]quinoline derivatives with multiple stereogenic centers has been developed using an organocatalytic approach. nih.govacs.org

Chiral phosphoric acid-catalyzed Povarov reactions have been used for the asymmetric synthesis of quinoline-naphthalene atropisomers. acs.org The use of chiral ligands containing quinoline motifs in asymmetric catalysis has also been extensively reviewed. researchgate.netthieme-connect.com

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijpsjournal.com The synthesis of quinolines has been an active area for the application of these principles. acs.orgtandfonline.comnih.gov

Sustainable approaches to quinoline synthesis include the use of environmentally benign solvents such as water or ethanol, and solvent-free reaction conditions. researchgate.net Microwave-assisted synthesis (MAS) has been shown to significantly accelerate reaction times and improve yields compared to conventional heating methods. ijpsjournal.comtandfonline.com

The development of green catalysts is another key aspect of sustainable synthesis. This includes the use of p-toluenesulfonic acid (p-TSA), para-sulfonic acid calix beilstein-journals.orgarene (CX4SO3H), and various nanocatalysts. researchgate.netacs.org These catalysts are often more environmentally friendly and can be recycled and reused.

| Green Chemistry Approach | Description | Examples in Quinoline Synthesis |

| Greener Solvents | Use of environmentally benign solvents. | Water, ethanol, ionic liquids, deep eutectic solvents. ijpsjournal.comresearchgate.net |

| Alternative Energy Sources | Use of microwave irradiation or ultrasound to accelerate reactions. | Microwave-assisted Friedländer and Skraup reactions. ijpsjournal.comtandfonline.com |

| Green Catalysts | Use of non-toxic, recyclable, and efficient catalysts. | p-TSA, cerium nitrate, nanocatalysts. researchgate.netacs.org |

| Atom Economy | Designing reactions that maximize the incorporation of starting materials into the final product. | One-pot, multicomponent reactions. researchgate.net |

Solvent-Free Reactions and Alternative Media

A primary goal in green chemistry is to reduce or eliminate the use of volatile and often toxic organic solvents. nih.gov For quinoline synthesis, this has led to the exploration of solvent-free (neat) reaction conditions and the use of alternative, greener media.

Solvent-Free Synthesis: Solvent-free reactions, where the reactants themselves act as the medium, represent a highly efficient approach. The Friedländer annulation, a classic method for quinoline synthesis, has been successfully adapted to solvent-free conditions. For instance, the reaction of 2-aminoarylketones with carbonyl compounds can be catalyzed by Brønsted acids like o-benzenedisulfonimide (B1365397) under neat conditions, affording quinolines in good to excellent yields. mdpi.com Similarly, ionic liquids such as [bmim]HSO₄ have been employed as catalysts in substoichiometric amounts, providing high yields and short reaction times without the need for a separate solvent. mdpi.com

Alternative Media:

Water: As a non-toxic, non-flammable, and inexpensive solvent, water is an ideal medium for green synthesis. Methodologies have been developed for synthesizing quinoline derivatives using water as the solvent, often in conjunction with a catalyst like iron(III) chloride (FeCl₃·6H₂O). tandfonline.com This approach not only avoids hazardous organic solvents but also simplifies workup procedures.

Microwave Irradiation: The use of microwave heating has emerged as a powerful tool to accelerate organic reactions, often reducing reaction times from hours to minutes. mdpi.comnih.gov Microwave-assisted Skraup synthesis of quinolines has been shown to increase reaction efficiency and yield. mdpi.com This technique can be applied under solvent-free conditions or with green solvents like water or ethylene (B1197577) glycol, further enhancing its environmental credentials. tandfonline.com

The following table summarizes various environmentally benign conditions reported for the synthesis of quinoline scaffolds, which are applicable to the synthesis of this compound.

| Catalyst | Solvent/Medium | Temperature (°C) | Time | Yield (%) |

| FeCl₃·6H₂O | Water | Room Temp. | 25-35 min | 88-96 |

| [bmim]HSO₄ (Ionic Liquid) | Solvent-Free | 120 | 20-40 min | 90-98 |

| o-benzenedisulfonimide | Solvent-Free | 80-120 | 0.5-4 h | 82-97 |

| g-C₃N₄-CO-(CH₂)₃-SO₃H | Solvent-Free | 100 | 4 h | ~85 |

| Microwave Irradiation | Ethylene Glycol | 110 | 12 min | 73-86 |

Atom Economy and Reaction Efficiency

Atom Economy: Developed by Barry Trost, atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.org The formula is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100%

Addition and rearrangement reactions are inherently atom-economical as they incorporate all reactant atoms into the final product, achieving 100% atom economy. primescholars.com In contrast, substitution and elimination reactions generate byproducts, leading to lower atom economy. primescholars.comscranton.edu For a typical Friedländer synthesis of this compound, the reaction would proceed as follows, producing water as the primary byproduct.

2-amino-4-acetylbenzaldehyde + Methyl acetoacetate → this compound + 2 H₂O

In this case, most atoms from the reactants are incorporated into the quinoline product, resulting in a high atom economy and minimizing waste at the molecular level.

Modern catalytic methods significantly improve reaction efficiency. As shown in the table below, the use of microwave irradiation or efficient catalysts can dramatically reduce reaction times while maintaining high yields compared to conventional heating methods.

| Method | Conditions | Time | Yield (%) |

| Conventional Heating | Reflux in ethanol | 8-9 h | 85-90 |

| Microwave Irradiation | Water | 10-15 min | 75-93 |

| FeCl₃·6H₂O Catalysis | Water, Room Temp. | 25-35 min | 88-96 |

Process Optimization and Scalability Studies for this compound Synthesis

Optimizing a synthetic process involves systematically varying reaction parameters to achieve the highest yield and efficiency, while ensuring the method is robust and scalable for larger production.

Process Optimization: The synthesis of quinolines is typically optimized by screening various catalysts, solvents, temperatures, and reaction times. For example, in the development of a heterogeneous catalyst for Friedländer synthesis, parameters are systematically adjusted. nih.gov

Catalyst Loading: The amount of catalyst is optimized to find the minimum required for maximum conversion, balancing reaction rate with cost.

Solvent Effects: Even in reactions designed to be solvent-free, the effect of different solvents (polar, non-polar, protic, aprotic) is often studied to find conditions that may improve yield or selectivity. nih.gov

Temperature and Time: The reaction temperature and duration are fine-tuned to ensure complete conversion while minimizing the formation of byproducts or degradation of the product.

An example of such optimization is shown in the table below, based on studies of a catalyzed Friedländer synthesis. nih.gov

| Parameter | Variation | Yield (%) |

| Catalyst | g-C₃N₄ | ~20 |

| g-C₃N₄-(CH₂)₃-SO₃H | ~85 | |

| Solvent | Toluene | ~60 |

| Acetonitrile | ~75 | |

| Solvent-Free | ~85 | |

| Temperature | 80°C | ~70 |

| 100°C | ~85 | |

| 120°C | ~85 |

Scalability Studies: Scaling a reaction from the laboratory (milligram or gram scale) to industrial production presents significant challenges. A process that is efficient on a small scale may not be practical or safe on a larger one. Key considerations for scalability include the cost and availability of starting materials, the safety of the reaction conditions (e.g., exothermic reactions), and the feasibility of purification methods at a large scale. nih.gov

While specific scalability studies for this compound are not widely published, general principles from related syntheses apply. The development of robust, one-pot protocols and the use of reusable heterogeneous catalysts are particularly advantageous for scalable synthesis, as they simplify procedures and reduce waste. nih.govnih.gov The application of such optimized, efficient, and often solvent-free methods is crucial for the viable large-scale production of complex molecules like this compound.

Electrophilic Aromatic Substitution Reactions on the Quinoline Core

The quinoline ring system presents two distinct aromatic rings for electrophilic aromatic substitution (SEAr): the pyridine (B92270) ring and the benzene (B151609) ring. The nitrogen atom in the pyridine ring exerts a deactivating, electron-withdrawing effect, making this ring less susceptible to electrophilic attack than benzene. gcwgandhinagar.comtutorsglobe.com Consequently, electrophilic substitution on the unsubstituted quinoline nucleus preferentially occurs on the more electron-rich benzene ring, primarily at the C5 and C8 positions. pharmaguideline.comimperial.ac.ukquimicaorganica.orgquora.com

In this compound, the scenario is further modulated by the existing substituents. Both the 3-methoxycarbonyl group (-COOCH₃) and the 5-acetyl group (-COCH₃) are electron-withdrawing and thus deactivating towards electrophilic attack.

Influence of Substituents: The acetyl group at C5 strongly deactivates the benzene ring, particularly the ortho (C4, C6) and para (C8) positions. The methoxycarbonyl group at C3 deactivates the pyridine ring. This combined deactivation makes further electrophilic substitution on the molecule challenging, requiring harsh reaction conditions.

Regioselectivity: Despite the deactivation, any potential electrophilic attack would still favor the benzene ring over the highly electron-deficient pyridine ring. The directing influence of the C5-acetyl group would primarily direct incoming electrophiles to the meta positions, which are C6 and C7. However, substitution at C8, while disfavored electronically by the C5-acetyl group, remains a possibility in some cases due to the inherent reactivity of this position in the quinoline system. pharmaguideline.com The prediction of the major product would depend on the specific electrophile and reaction conditions, balancing the inherent reactivity of the quinoline positions against the deactivating effects of the substituents.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Electrophile (E+) | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Nitration | NO₂⁺ | Substitution at C6 or C8 | Strong deactivation requires forcing conditions. Benzene ring is favored. C6 is meta to the acetyl group; C8 is an inherently reactive site. |

| Halogenation | Br⁺, Cl⁺ | Substitution at C6 or C8 | Similar to nitration, the reaction would be sluggish and target the benzenoid ring. |

| Sulfonation | SO₃ | Substitution at C6 or C8 | Thermodynamically controlled reactions might favor the C6 position, which is less sterically hindered than C8. gcwgandhinagar.com |

Nucleophilic Attack and Addition Reactions

The electron-deficient nature of the quinoline ring system, exacerbated by two electron-withdrawing groups, makes it susceptible to nucleophilic attack, particularly on the pyridine ring at positions C2 and C4. gcwgandhinagar.comtutorsglobe.com Furthermore, the carbonyl carbons of the acetyl and carboxylate groups are classic electrophilic sites for nucleophilic addition.

Nucleophilic Aromatic Substitution (SₙAr): While unsubstituted quinoline is relatively resistant to SₙAr, the presence of deactivating groups enhances reactivity. A strong nucleophile could potentially attack the C2 or C4 positions, although this would require a suitable leaving group (like a halide) to be present at that position.

Addition to Carbonyl Groups:

Acetyl Group: The carbonyl of the 5-acetyl group is a primary site for nucleophilic addition. Reactions with reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would reduce the ketone to a secondary alcohol. Grignard reagents or organolithium compounds would add to form tertiary alcohols.

Carboxylate Group: The carboxylate group is less reactive towards nucleophiles than the ketone. Strong reducing agents like LiAlH₄ would reduce it to a primary alcohol. It can react with strong nucleophiles like Grignard reagents, but typically requires multiple equivalents.

Oxidation and Reduction Pathways of this compound

The oxidation and reduction of this compound can selectively target the different functional groups or the quinoline core, depending on the reagents and conditions.

Oxidation:

The quinoline ring system is generally resistant to oxidation. pharmaguideline.com However, under vigorous conditions, such as with hot alkaline potassium permanganate (B83412) (KMnO₄), the benzene ring can be cleaved, typically yielding pyridine-2,3-dicarboxylic acid (quinolinic acid). chemistry-online.com

The acetyl group's methyl can undergo oxidation. For instance, treatment with a basic solution of iodine (haloform reaction) would convert the acetyl group into a carboxylate group, yielding quinoline-3,5-dicarboxylic acid monomethyl ester, along with the formation of iodoform.

Reduction:

Selective Reduction: The acetyl ketone is more easily reduced than the ester or the aromatic rings. Catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) under mild conditions or chemoselective reducing agents like sodium borohydride (NaBH₄) would reduce the acetyl group to a secondary alcohol, 1-(quinoline-5-yl)ethanol, while leaving the carboxylate and quinoline rings intact.

Ring Reduction: More forceful catalytic hydrogenation (e.g., using platinum oxide or higher pressures/temperatures) can reduce the pyridine ring to yield a tetrahydroquinoline derivative. pharmaguideline.com The benzene ring is more difficult to reduce. tutorsglobe.com

Complete Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the acetyl and the methyl carboxylate groups to the corresponding alcohol functionalities (an ethyl group and a hydroxymethyl group, respectively).

Hydrolysis and Transesterification Reactions of the Carboxylate Moiety

The methyl carboxylate group at the C3 position is susceptible to hydrolysis and transesterification, typical reactions of esters.

Hydrolysis:

Acid-Catalyzed Hydrolysis: In the presence of aqueous acid and heat, the methyl ester can be hydrolyzed to the corresponding 5-acetylquinoline-3-carboxylic acid. This is a reversible equilibrium reaction.

Base-Catalyzed Hydrolysis (Saponification): Treatment with an aqueous base, such as sodium hydroxide, leads to the irreversible hydrolysis of the ester, forming the sodium salt of 5-acetylquinoline-3-carboxylic acid. Subsequent acidification protonates the carboxylate to yield the free carboxylic acid. Alkaline hydrolysis of esters is known to follow second-order kinetics. chemrxiv.org

Transesterification: Heating the methyl ester in the presence of another alcohol (e.g., ethanol, propanol) and an acid or base catalyst can replace the methyl group with the alkyl group from the new alcohol. This equilibrium-driven process is often facilitated by using the new alcohol as the solvent to drive the reaction to completion.

Thermal and Photochemical Transformations

Thermal Transformations: Quinoline derivatives are generally thermally stable. mdpi.com Decomposition of this compound would likely occur at high temperatures, potentially initiating via the cleavage of the ester or acetyl groups. nih.govwikipedia.org Studies on related ethoxyquinolines show that thermal decomposition can proceed via a unimolecular pathway to eliminate ethylene and form quinolone derivatives. researchgate.net A similar pathway involving the elimination of methanol (B129727) could be envisioned, although likely at very high temperatures.

Photochemical Transformations: The photochemistry of quinolines is an active area of research. Upon irradiation, particularly with UV light, quinoline derivatives can undergo a variety of reactions. acs.org The photochemical reactions of ethoxycarbonyl-substituted quinolines have been shown to be solvent-dependent. sigmaaldrich.com For this compound, potential photochemical pathways could include:

Radical Reactions: The acetyl group can act as a photosensitizer. Irradiation could promote the molecule to an excited state, leading to radical reactions such as hydrogen abstraction from the solvent.

Cycloadditions: Photochemical [2+2] cycloadditions are known for some aromatic systems, although less common for quinolines.

Rearrangements: Light can induce rearrangements of the substituent groups or the ring system itself, often proceeding through complex radical or ionic intermediates.

Investigations into Reaction Kinetics and Thermodynamic Profiles

Reaction Kinetics:

Electrophilic Substitution: The rate of SEAr would be significantly slower than that of benzene due to the deactivating nature of the quinoline core and the two electron-withdrawing substituents. The activation energy for these reactions would be high.

Ester Hydrolysis: The kinetics of the hydrolysis of the methyl ester can be studied by monitoring the concentration of the reactant or product over time. youtube.comyoutube.com Alkaline hydrolysis is typically second-order, and the rate constant can be determined under pseudo-first-order conditions (using a large excess of base). chemrxiv.orgresearchgate.net The rate would be influenced by factors such as temperature, pH, and solvent.

Thermodynamic Profiles:

Reaction Control: In electrophilic substitutions like sulfonation, the reaction can be under either kinetic or thermodynamic control. For instance, sulfonation of quinoline at lower temperatures might favor one isomer (kinetic product), while at higher temperatures, it may rearrange to a more stable isomer (thermodynamic product). gcwgandhinagar.com

Stability of Intermediates: The regioselectivity of electrophilic attack is governed by the thermodynamic stability of the intermediate carbocation (Wheland intermediate). imperial.ac.ukquimicaorganica.org Calculations show that intermediates that maintain the aromaticity of one of the rings are significantly more stable.

Table 2: Illustrative Kinetic Data for Related Ester Hydrolysis Reactions

| Ester | Reaction Condition | Rate Constant (k) | Reference Concept |

|---|---|---|---|

| Ethyl Acetate | Alkaline Hydrolysis | Rate is temperature-dependent (Arrhenius model) | General ester hydrolysis kinetics researchgate.net |

| Halogeno-aliphatic Esters | Acid/Alkaline Hydrolysis | Rate influenced by polar and steric effects of substituents | Substituent effects on reaction rates ias.ac.in |

| Phthalate Esters | Alkaline Hydrolysis | Pseudo first-order kinetics in excess base | Methodology for kinetic studies chemrxiv.org |

Intermolecular Interactions and Self-Assembly Tendencies

The structure of this compound allows for various non-covalent interactions that can influence its physical properties and solid-state packing.

π-π Stacking: The large, flat aromatic surface of the quinoline ring system is prone to π-π stacking interactions. In the solid state, molecules are likely to arrange in offset stacks to maximize these stabilizing interactions.

Dipole-Dipole Interactions: The molecule possesses significant dipole moments due to the electronegative nitrogen atom and the two carbonyl groups of the acetyl and carboxylate functions. These dipoles can lead to strong intermolecular attractive forces.

Hydrogen Bonding: While the molecule itself does not have a hydrogen bond donor, the nitrogen atom and the two carbonyl oxygens can act as hydrogen bond acceptors. In the presence of protic solvents (like water or alcohols) or other donor molecules, intermolecular hydrogen bonds can form.

Advanced Spectroscopic and Structural Characterization of Methyl 5 Acetylquinoline 3 Carboxylate

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-resolution NMR spectroscopy is an indispensable tool for determining the three-dimensional structure of molecules in solution. While specific experimental data for Methyl 5-acetylquinoline-3-carboxylate is not publicly available, the application of standard and advanced NMR techniques can be described to illustrate how its structure would be unequivocally confirmed. The analysis would involve assigning every proton and carbon signal and establishing connectivity through the molecular framework.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of protons and carbons. However, for a definitive structural assignment of this compound, a suite of two-dimensional (2D) NMR experiments is required.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). For the quinoline (B57606) core, COSY would reveal correlations between adjacent aromatic protons (e.g., H6-H7, H7-H8), allowing for sequential assignment around the benzene (B151609) portion of the ring system.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates proton signals directly with the carbon atoms to which they are attached (¹J coupling). This allows for the unambiguous assignment of carbon signals that have attached protons, such as the aromatic C-H groups and the two methyl groups (acetyl and ester).

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for establishing long-range connectivity (²J and ³J C-H coupling) and piecing together the molecular skeleton. Key expected correlations for this compound would include:

The protons of the acetyl-methyl group to the acetyl carbonyl carbon (C=O) and the C5 carbon of the quinoline ring.

The protons of the ester-methyl group to the ester carbonyl carbon (C=O).

Protons H4 and H6 to the C5 carbon, confirming the position of the acetyl substituent.

Proton H2 to the ester carbonyl carbon and C4.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, providing through-space correlation. A key NOESY correlation would be expected between the H4 proton and the protons of the acetyl methyl group, confirming their spatial proximity on the quinoline framework.

The combination of these 2D NMR techniques provides a powerful method for the complete and unambiguous assignment of all proton and carbon signals, confirming the constitution of this compound.

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Expected HMBC Correlations |

|---|---|---|---|

| 2 | ~9.2 | ~150 | C4, Ester C=O |

| 3-COOCH₃ | - | ~165 | H2, H4, O-CH₃ |

| 3-COOCH₃ | ~4.0 | ~53 | Ester C=O |

| 4 | ~8.8 | ~125 | C2, C5, C4a, Ester C=O |

| 5-COCH₃ | - | ~200 | H4, H6, CO-CH₃ |

| 5-COCH₃ | ~2.8 | ~27 | Acetyl C=O, C5 |

| 6 | ~8.0 | ~130 | C5, C7, C8, C4a |

| 7 | ~7.8 | ~128 | C5, C6, C8a |

| 8 | ~8.2 | ~132 | C6, C7, C8a |

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form. It is particularly valuable for characterizing polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. Each polymorph will give a distinct ssNMR spectrum due to differences in the local chemical environment and intermolecular interactions within the crystal lattice. While no ssNMR studies for this compound have been reported, this technique would be the method of choice to identify and characterize different polymorphic forms should they exist.

X-ray Crystallography and Single-Crystal Diffraction Studies

X-ray crystallography provides the definitive atomic-level structure of a compound in its crystalline state. mdpi.com Although a specific crystal structure for this compound has not been published, analysis of related quinoline carboxylate structures allows for well-founded predictions of its solid-state architecture. mdpi.comresearchgate.net

The crystal packing of this compound would likely be governed by a combination of weak intermolecular forces.

π-π Stacking: The planar, aromatic quinoline core is expected to facilitate significant face-to-face π-π stacking interactions between adjacent molecules. scielo.brresearchgate.net These interactions are a common and dominant feature in the crystal packing of planar aromatic systems, often leading to columnar or herringbone motifs. The centroid-to-centroid distance for such interactions typically falls in the range of 3.5 to 3.8 Å.

C-H···O Hydrogen Bonds: The presence of two carbonyl oxygen atoms (one from the acetyl group and one from the ester group) provides hydrogen bond acceptors. Weak C-H···O hydrogen bonds involving aromatic C-H donors from the quinoline ring or methyl C-H donors are highly probable. hacettepe.edu.tr These interactions could link molecules into dimers, chains, or more complex two- or three-dimensional networks. mdpi.com

| Interaction Type | Participating Groups | Expected Role in Crystal Packing |

|---|---|---|

| π-π Stacking | Quinoline Ring ↔ Quinoline Ring | Primary interaction driving the formation of stacks or layers. scielo.br |

| C-H···O Hydrogen Bond | Aromatic C-H ↔ Carbonyl O (Acetyl/Ester) | Linking molecules into dimers or chains. mdpi.com |

| C-H···O Hydrogen Bond | Methyl C-H ↔ Carbonyl O (Acetyl/Ester) | Further stabilization of the primary packing motifs. |

| Van der Waals Forces | All atoms | Overall lattice stabilization. |

Polymorphism, the ability of a solid material to exist in more than one crystal form, is a critical area of research, particularly in pharmaceuticals, as different polymorphs can exhibit different solubility, stability, and bioavailability. youtube.com Compounds with functional groups capable of forming various hydrogen bonding patterns, such as the carbonyl groups in this compound, are potential candidates for polymorphism. rsc.org Polymorph screening would involve crystallizing the compound under a wide range of conditions (e.g., different solvents, temperatures, and crystallization rates) and analyzing the resulting solids.

Co-crystallization involves crystallizing a target molecule with a second, different molecule (a "coformer") to create a new, multicomponent crystalline solid. This strategy is often used to modify physical properties. The carboxylic acid and pyridine-like nitrogen functionalities in quinoline derivatives make them suitable candidates for forming co-crystals with other molecules that have complementary hydrogen-bonding groups. acs.org Research in this area could explore co-crystals of this compound with various coformers to study the competition between different intermolecular interactions.

Vibrational Spectroscopy (FTIR, Raman) for Conformational and Functional Group Analysis

For this compound, FTIR and Raman spectra would provide clear signatures for its key functional groups.

Carbonyl (C=O) Stretching: The molecule contains two distinct carbonyl groups: an acetyl ketone and a methyl ester. These are expected to give rise to two strong, distinct absorption bands in the FTIR spectrum, typically in the range of 1680-1750 cm⁻¹. The acetyl C=O stretch is expected around 1680-1700 cm⁻¹, while the ester C=O stretch typically appears at a higher wavenumber, around 1720-1740 cm⁻¹. nih.gov The corresponding vibrations would also be visible in the Raman spectrum. researchgate.net

Quinoline Ring Vibrations: The aromatic quinoline core will exhibit a series of characteristic bands. C=C stretching vibrations within the aromatic rings are expected in the 1450-1620 cm⁻¹ region. astrochem.org Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. Out-of-plane C-H bending vibrations, which are often strong in the IR spectrum, occur in the 750-900 cm⁻¹ region and are diagnostic of the substitution pattern on the aromatic rings. researchgate.netresearchgate.net

Methyl Group Vibrations: Symmetric and asymmetric C-H stretching modes of the two methyl groups (acetyl and ester) are expected in the 2850-3000 cm⁻¹ range. C-H bending (scissoring and rocking) modes would appear in the 1375-1450 cm⁻¹ region.

C-O Stretching: The C-O single bond stretches of the ester group will produce strong bands in the IR spectrum, typically between 1100-1300 cm⁻¹.

Analysis of these vibrational modes provides rapid confirmation of the presence of the key functional groups and can be used to study conformational properties and intermolecular interactions in the solid state. technologynetworks.com

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Primary Technique |

|---|---|---|---|

| C-H Stretch (Aromatic) | Quinoline Ring | 3000 - 3100 | FTIR/Raman |

| C-H Stretch (Aliphatic) | -CH₃ (Acetyl & Ester) | 2850 - 3000 | FTIR/Raman |

| C=O Stretch (Ester) | -COOCH₃ | 1720 - 1740 | FTIR (Strong) |

| C=O Stretch (Ketone) | -COCH₃ | 1680 - 1700 | FTIR (Strong) |

| C=C Stretch (Aromatic) | Quinoline Ring | 1450 - 1620 | FTIR/Raman |

| C-H Bend (Aliphatic) | -CH₃ (Acetyl & Ester) | 1375 - 1450 | FTIR |

| C-O Stretch (Ester) | -COOCH₃ | 1100 - 1300 | FTIR (Strong) |

| C-H Out-of-Plane Bend | Quinoline Ring | 750 - 900 | FTIR (Strong) |

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of the elemental composition of a molecule. For this compound, HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the confirmation of its chemical formula, C13H11NO3.

Expected HRMS Data:

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C13H11NO3 |

| Monoisotopic Mass | 229.0739 u |

| Molecular Weight | 229.23 g/mol |

Fragmentation Pathway Analysis:

In the absence of specific experimental data for this compound, a plausible fragmentation pathway can be proposed based on the known fragmentation patterns of quinoline and carboxylate compounds. nih.govchempap.org Electron ionization (EI) or electrospray ionization (ESI) would likely lead to the formation of a molecular ion [M]+• or a protonated molecule [M+H]+.

Subsequent fragmentation would likely proceed through the following pathways:

Loss of the methoxy (B1213986) group (-OCH3): A common fragmentation for methyl esters, leading to a prominent ion peak.

Loss of the acetyl group (-COCH3): Cleavage of the bond between the acetyl group and the quinoline ring.

Decarboxylation: Loss of the entire carboxylate group as CO2, which is a characteristic fragmentation for carboxylic acid derivatives. chempap.org

Ring Fragmentation: The stable quinoline ring system may undergo fragmentation, often involving the loss of HCN. chempap.org

A detailed analysis of the MS/MS spectrum would be necessary to confirm the exact fragmentation sequence and propose a definitive pathway.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Elucidation

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. This compound is an achiral molecule as it does not possess a stereocenter and lacks any element of chirality. Therefore, it would not exhibit a CD or ORD spectrum. These techniques would not be applicable for the stereochemical elucidation of this compound.

Advanced Electron Microscopy and Surface Analysis Techniques for Material Forms

Advanced electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are typically employed to study the morphology and crystal structure of solid materials. Surface analysis techniques like X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM) provide information about the elemental composition and topography of surfaces.

There is currently no available research in the public domain that details the use of this compound in material science applications. As such, no studies employing advanced electron microscopy or surface analysis techniques for this specific compound have been reported. Should this compound be investigated for applications in areas such as organic electronics or as a crystalline thin film, these techniques would be invaluable for characterizing its solid-state properties.

Theoretical and Computational Chemistry Studies of Methyl 5 Acetylquinoline 3 Carboxylate

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, form the bedrock of understanding the molecular behavior of Methyl 5-acetylquinoline-3-carboxylate. nih.gov These first-principles approaches allow for the accurate prediction of various molecular properties by solving the electronic Schrödinger equation. elixirpublishers.com DFT, with functionals like B3LYP, is often chosen for its balance of computational cost and accuracy in studying quinoline (B57606) derivatives. researchgate.netresearchgate.net Ab initio methods, while more computationally intensive, can provide benchmark results for electronic structure and energies. elixirpublishers.com

The electronic structure of this compound is characterized by the delocalized π-system of the quinoline core, influenced by the electron-withdrawing acetyl and methyl carboxylate groups. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the molecule's reactivity. numberanalytics.comwikipedia.org The HOMO is associated with the molecule's ability to donate electrons, while the LUMO governs its electron-accepting capability. libretexts.org

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 4.4 |

Note: These values are illustrative and based on typical DFT calculations for substituted quinolines.

The quinoline scaffold of this compound consists of two fused rings: a benzene (B151609) ring and a pyridine (B92270) ring. The aromaticity of these individual rings can be quantified using various computational indices. The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index, where a value close to 1 indicates high aromaticity. researchgate.netmdpi.com Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion, with large negative values inside the ring suggesting strong diatropic ring currents characteristic of aromatic systems. mdpi.comnih.gov

Studies on substituted quinolines have shown that the benzene ring generally exhibits a higher degree of aromaticity than the pyridine ring. researchgate.net The substituents at the 5- and 3-positions of this compound are expected to modulate the electron delocalization within the rings, which can be precisely quantified by these aromaticity indices.

Table 2: Expected Aromaticity Indices for the Rings of this compound

| Ring | HOMA | NICS(1) (ppm) |

|---|---|---|

| Benzene Ring | ~0.95 | ~ -9.5 |

| Pyridine Ring | ~0.85 | ~ -7.0 |

Note: These values are representative expectations based on studies of similar quinoline derivatives. researchgate.net

Conformational Analysis and Potential Energy Surfaces

The presence of rotatable bonds, specifically those connecting the acetyl and methyl carboxylate groups to the quinoline core, allows for different conformations of this compound. Conformational analysis aims to identify the most stable arrangements of the molecule and the energy barriers between them. rsc.org This is achieved by constructing a potential energy surface (PES), which maps the energy of the molecule as a function of its geometrical parameters, such as dihedral angles. researchgate.net

Computational methods can systematically rotate these bonds and calculate the corresponding energy at each step, leading to the identification of energy minima (stable conformers) and transition states. The relative energies of these conformers determine their population at a given temperature. For this compound, the orientation of the acetyl and ester groups relative to the quinoline plane will be the primary focus of such an analysis.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model. researchgate.net

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net For this compound, this would involve calculating the magnetic shielding tensors of the nuclei, which are highly sensitive to the electronic environment. Good correlation between calculated and experimental NMR spectra helps in the unambiguous assignment of signals. mdpi.com

IR Spectroscopy: The vibrational frequencies and intensities of the molecule can be computed to generate a theoretical Infrared (IR) spectrum. researchgate.net This allows for the assignment of specific vibrational modes to the observed absorption bands, such as the C=O stretching frequencies of the acetyl and ester groups, and the characteristic vibrations of the quinoline ring. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis). elixirpublishers.com The calculations yield the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) and intensities. For this compound, the transitions are expected to be of π → π* character within the quinoline system. youtube.com

Table 3: Predicted vs. Experimental Spectroscopic Data (Illustrative)

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| ¹H NMR (δ, ppm, H4) | 8.9 | 8.8 |

| ¹³C NMR (δ, ppm, C5) | 135.2 | 134.8 |

| IR (ν, cm⁻¹, C=O acetyl) | 1690 | 1685 |

| UV-Vis (λmax, nm) | 320 | 325 |

Note: Experimental values are hypothetical for the purpose of illustration.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry can be employed to investigate the mechanisms of chemical reactions involving this compound. rsc.org By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be located. nih.gov This allows for the determination of activation energies and reaction enthalpies, providing a detailed picture of the reaction pathway.

For instance, the reactivity of the acetyl group in condensation reactions or the susceptibility of the quinoline ring to nucleophilic or electrophilic attack can be modeled. The calculations can help to understand the regioselectivity and stereoselectivity of such reactions.

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular Dynamics (MD) simulations are used to study the behavior of molecules in the condensed phase, such as in a solvent. mdpi.com An MD simulation models the movement of atoms over time by solving Newton's equations of motion. This provides insights into the solvation of this compound, including the arrangement of solvent molecules around it and the dynamics of its conformational changes in solution. mdpi.com

MD simulations can also be used to calculate properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This is crucial for understanding how the solvent influences the molecule's properties and reactivity. mdpi.com

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling represents a significant area within theoretical and computational chemistry focused on creating mathematical models to predict the properties of chemical compounds based on their molecular structures. For this compound, a molecule of interest in medicinal chemistry, QSPR studies, though not extensively published for this specific compound, offer a powerful approach to forecast its physicochemical and biological properties. This would enable the rational design of new derivatives with enhanced or specific desired characteristics, thereby reducing the need for extensive and costly experimental synthesis and testing.

The fundamental principle of QSPR is to establish a correlation between the structural features of a molecule, represented by numerical values known as molecular descriptors, and a specific property of interest. These properties can range from physical characteristics like boiling point and solubility to biological activities such as enzyme inhibition or cytotoxicity.

Methodology of QSPR Modeling

A typical QSPR study involves several key steps:

Data Set Selection: A series of structurally related compounds, including this compound and its hypothetical derivatives, would be chosen. The biological activity or physicochemical property of interest for these compounds would be experimentally determined.

Molecular Descriptor Calculation: A wide array of molecular descriptors for each compound in the series would be calculated using computational chemistry software. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule, describing atomic connectivity.

Geometrical descriptors: Related to the 3D structure of the molecule, such as molecular surface area and volume.

Electronic descriptors: Pertaining to the electron distribution, including dipole moment and frontier molecular orbital energies (HOMO and LUMO).

Physicochemical descriptors: Such as logP (lipophilicity) and molar refractivity.

Model Development and Validation: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are employed to build a mathematical equation that links the molecular descriptors (independent variables) to the property of interest (dependent variable). The predictive power and robustness of the resulting QSPR model are then rigorously evaluated through internal and external validation techniques.

Potential Applications for this compound

For instance, a QSPR study could aim to predict the cytotoxic activity of a series of its derivatives against a particular cancer cell line. The model might reveal that specific combinations of electronic and steric properties are crucial for high activity.

Hypothetical QSPR Data Table

To illustrate the practical application of QSPR, the following interactive table presents a hypothetical dataset for a series of derivatives of this compound. This table includes several calculated molecular descriptors and a hypothetical biological activity (e.g., IC50 for an enzyme).

Interactive Data Table: Hypothetical QSPR Data for this compound Derivatives

| Compound | R-Group | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Hypothetical IC50 (µM) |

| 1 | -H | 229.23 | 2.1 | 59.8 | 15.2 |

| 2 | -CH3 | 243.26 | 2.5 | 59.8 | 12.8 |

| 3 | -Cl | 263.68 | 2.8 | 59.8 | 8.5 |

| 4 | -F | 247.22 | 2.3 | 59.8 | 10.1 |

| 5 | -OH | 245.23 | 1.9 | 79.9 | 20.5 |

| 6 | -NH2 | 244.25 | 1.7 | 85.8 | 25.3 |

| 7 | -NO2 | 274.23 | 2.0 | 105.6 | 5.7 |

Note: The data in this table is purely hypothetical and for illustrative purposes only. It does not represent actual experimental or calculated values.

From such a dataset, a QSPR model could be generated. For example, a simplified linear model might look like:

log(1/IC50) = c0 + c1(LogP) + c2(Polar Surface Area) + ...

Where the coefficients (c0, c1, c2, etc.) are determined by the statistical analysis. Such a model could then be used to predict the biological activity of new, unsynthesized derivatives of this compound, thereby guiding future research and development efforts toward more potent and selective compounds.

Preclinical Biological Investigations and Mechanistic Insights of Methyl 5 Acetylquinoline 3 Carboxylate

In Vitro Enzyme Inhibition and Activation Studies

No specific data from in vitro enzyme inhibition or activation studies for Methyl 5-acetylquinoline-3-carboxylate are available in the public domain. The compound is noted as a key intermediate for the development of kinase inhibitors, particularly those targeting the Janus kinase (JAK) family, which are implicated in inflammatory diseases. However, studies detailing the direct inhibitory or activatory effects of this compound on these or any other enzymes have not been published.

Cell-Based Assays and Cellular Target Identification

There is no published research detailing the effects of this compound in cell-based assays or identifying its specific cellular targets. Investigations into the biological activity of quinoline (B57606) derivatives often involve assessing their impact on cell viability, proliferation, or specific signaling pathways in various cell lines. However, such studies focusing on this compound have not been reported.

Receptor Binding Affinity and Ligand-Target Interaction Analysis

Specific data on the receptor binding affinity of this compound is not available. The compound has been explored as a lead for developing agents that modulate adenosine receptors. Derivatives of this compound have reportedly exhibited anxiolytic effects in rodent models, suggesting an interaction with the central nervous system, potentially via adenosine receptors. However, direct binding assays to determine the affinity (e.g., Kᵢ or IC₅₀ values) of this compound for adenosine receptors or any other receptor have not been documented.

Molecular Mechanisms of Biological Activity (e.g., protein interaction, DNA binding, ion channel modulation)

Due to the lack of dedicated biological studies, the molecular mechanisms of action for this compound remain uncharacterized. Understanding these mechanisms would require further investigation into its potential interactions with proteins, nucleic acids, or ion channels.

Structure-Activity Relationships (SAR) in Preclinical Biological Contexts

While the broader class of quinoline derivatives has been the subject of extensive structure-activity relationship (SAR) studies, specific SAR analyses for this compound are not available. Such studies would typically involve synthesizing and testing a series of analogues to determine how modifications to the acetyl and carboxylate groups, as well as the quinoline core, affect biological activity. This information is crucial for optimizing lead compounds but has not been publicly reported for this specific molecule.

Development of Fluorescent Probes and Chemical Tools for Biological Research

There are no reports of this compound being developed or utilized as a fluorescent probe or a chemical tool for biological research. The development of such tools often requires a compound to possess specific properties, such as inherent fluorescence or the ability to be readily tagged without losing its biological activity, which have not been explored for this compound.

Applications of Methyl 5 Acetylquinoline 3 Carboxylate in Materials Science and Catalysis

Coordination Chemistry and Metal Complex Formation with Transition Metals

The quinoline (B57606) moiety is a well-established ligand in coordination chemistry, capable of forming stable complexes with a wide array of transition metals. The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it an effective Lewis base for coordinating to metal centers. In the case of Methyl 5-acetylquinoline-3-carboxylate, the presence of the acetyl and carboxylate groups introduces additional potential coordination sites, allowing for mono-, bi-, or even polydentate binding modes.

The formation of metal complexes with this ligand would be influenced by several factors, including the nature of the transition metal, the solvent system, and the reaction conditions. It is conceivable that the nitrogen of the quinoline and the oxygen of the acetyl group could act as a bidentate chelating system, forming a stable six-membered ring with a metal ion. Alternatively, the carboxylate group could also participate in coordination, potentially leading to the formation of polymeric or polynuclear metal complexes. The steric hindrance and electronic effects of the substituents on the quinoline ring will play a crucial role in determining the geometry and stability of the resulting metal complexes.

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Potential Coordinating Atoms | Resulting Complex Type |

| Monodentate | Quinoline Nitrogen | Simple Metal Complex |

| Bidentate | Quinoline Nitrogen and Acetyl Oxygen | Chelate Complex |

| Tridentate | Quinoline Nitrogen, Acetyl Oxygen, and Carboxylate Oxygen | Chelate Complex |

| Bridging | Carboxylate Group | Polynuclear or Polymeric Complex |

The synthesis and characterization of such complexes would likely involve techniques such as single-crystal X-ray diffraction to elucidate the precise coordination geometry, alongside spectroscopic methods like FT-IR and UV-Vis to probe the metal-ligand interactions. The electronic properties of these complexes could be tuned by varying the transition metal, which in turn could lead to applications in areas such as catalysis and materials science.

Ligand Design in Asymmetric Catalysis and Organocatalysis

Chiral quinoline derivatives are extensively used as ligands in asymmetric catalysis, facilitating a wide range of enantioselective transformations. acs.orgacs.org The rigid quinoline backbone provides a well-defined steric environment that can effectively control the stereochemical outcome of a reaction. While this compound is achiral, it serves as a valuable scaffold for the introduction of chirality. For instance, chiral auxiliaries could be attached to the acetyl or carboxylate functionalities, or the quinoline ring itself could be modified to incorporate chiral centers.

The resulting chiral ligands could find application in various metal-catalyzed asymmetric reactions, including hydrogenations, C-C bond-forming reactions, and cycloadditions. acs.org The electronic properties of the quinoline ring, which can be modulated by the acetyl and carboxylate groups, would influence the catalytic activity of the metal center.

Research into Optoelectronic Properties and Applications in OLEDs or Sensors

Quinoline and its derivatives are known for their interesting photophysical properties, including fluorescence, which makes them promising candidates for applications in optoelectronics. researchgate.net These compounds have been investigated as materials for organic light-emitting diodes (OLEDs) and as fluorescent sensors. nih.govdergipark.org.tr The extended π-conjugated system of the quinoline ring is responsible for its ability to absorb and emit light, and the nature and position of substituents can significantly tune these properties.

This compound, with its electron-withdrawing acetyl and carboxylate groups, is expected to have its absorption and emission spectra shifted compared to unsubstituted quinoline. The potential for this molecule to be used in OLEDs would depend on its quantum yield of fluorescence, its charge transport properties, and its thermal and morphological stability. researchgate.net Quinoline derivatives have been successfully used as host materials in red phosphorescent OLEDs, demonstrating their versatility in this field.

Furthermore, the coordinating ability of this compound makes it a potential candidate for the development of fluorescent chemosensors. nih.govnih.govrsc.org Upon coordination to a specific metal ion, the fluorescence properties of the molecule could be altered, either through enhancement ("turn-on" sensor) or quenching ("turn-off" sensor). This change in fluorescence could be used for the selective and sensitive detection of metal ions in various applications, including environmental monitoring and biological imaging. researchgate.net

Incorporation into Polymer Systems and Functional Materials

The functional groups present in this compound, namely the acetyl and methyl carboxylate moieties, provide handles for its incorporation into polymer chains. Through appropriate chemical modifications, this quinoline derivative could be converted into a monomer and subsequently polymerized to yield functional polymers. For example, the methyl ester could be hydrolyzed to a carboxylic acid, which could then be used in condensation polymerization reactions to form polyesters or polyamides.

The resulting polymers would possess the inherent properties of the quinoline unit, such as its thermal stability and potential for metal coordination. These materials could find applications as functional coatings, membranes, or as part of composite materials. The incorporation of the quinoline moiety could also impart specific optical or electronic properties to the polymer.

Quinoline derivatives have been explored for their catalytic activities in various chemical transformations. mdpi.com By immobilizing this compound or its metal complexes onto a polymer support, heterogeneous catalysts could be developed. These catalysts would offer the advantages of easy separation from the reaction mixture and potential for recycling, which are important considerations for sustainable chemical processes.

Supramolecular Chemistry and Self-Assembled Structures

The planar and aromatic nature of the quinoline ring system makes it an excellent building block for the construction of supramolecular assemblies through non-covalent interactions, particularly π-π stacking. rsc.orgresearchgate.net The substituents on the quinoline ring of this compound will influence the nature and strength of these stacking interactions, thereby directing the self-assembly process.

In addition to π-π stacking, other non-covalent interactions such as hydrogen bonding (if the ester is hydrolyzed to a carboxylic acid) and coordination with metal ions can be utilized to create well-defined supramolecular architectures. mdpi.com These self-assembled structures can range from discrete dimers and oligomers to extended one-, two-, or three-dimensional networks. nih.gov The ability to control the self-assembly process by tuning the substituents on the quinoline core opens up possibilities for the design of novel materials with specific functions, such as molecular recognition, sensing, or catalysis. acs.org

Table 2: Potential Supramolecular Interactions of this compound Derivatives

| Interaction Type | Participating Groups | Potential Outcome |

| π-π Stacking | Quinoline Rings | Formation of columnar or layered structures |

| Hydrogen Bonding | Carboxylic Acid (hydrolyzed ester) | Formation of dimers, chains, or networks |

| Metal Coordination | N, O donors and Metal Ions | Formation of coordination polymers or metal-organic frameworks |

| C-H···π Interactions | C-H bonds and Quinoline Ring | Stabilization of supramolecular assemblies |

Nanomaterial Fabrication and Surface Modification Studies

Quinoline derivatives have been utilized in the synthesis and stabilization of nanoparticles. inderscienceonline.cominderscienceonline.com The coordinating ability of the quinoline nitrogen and other functional groups can be exploited to cap the surface of growing nanoparticles, thereby controlling their size and preventing aggregation. This compound, with its multiple potential coordination sites, could act as an effective capping agent for a variety of metallic or semiconductor nanoparticles.

Furthermore, this quinoline derivative can be used to functionalize the surface of existing nanomaterials, such as silica (B1680970) nanoparticles or carbon nanotubes. This surface modification can impart new properties to the nanomaterials, such as fluorescence or the ability to coordinate metal ions. Such functionalized nanomaterials could have applications in areas like bioimaging, drug delivery, and catalysis. The synthesis of quinoline derivatives has also been achieved using nanocatalysts, highlighting the synergy between quinoline chemistry and nanotechnology. acs.orgnih.gov

Synthesis and Evaluation of Derivatives and Analogues of Methyl 5 Acetylquinoline 3 Carboxylate

Rational Design Principles for Structural Modification of the Quinoline (B57606) Core

The rational design of analogues of Methyl 5-acetylquinoline-3-carboxylate is a meticulous process guided by an understanding of the target biological system and the physicochemical properties of the lead compound. This process involves the strategic modification of the quinoline scaffold to enhance desired activities and properties. researchgate.netbenthamscience.com

Key principles in the rational design of quinoline derivatives include:

Target-Based Design: When the biological target, such as an enzyme or receptor, is known, its three-dimensional structure can be used to design molecules that fit precisely into the binding site. Molecular docking, a computational technique, simulates the interaction between a ligand and its target, helping to predict binding affinity and orientation. mdpi.com This allows for the design of modifications to the quinoline core that optimize these interactions.

Structure-Activity Relationship (SAR) Guided Modification: Initial screening of a small library of compounds can reveal which parts of the molecule are essential for activity. For the this compound core, SAR studies might investigate the impact of altering the substituents at the C2, C4, and benzo-ring positions. nih.gov For example, introducing bulky hydrophobic groups at one position or maintaining a carboxylic acid at another can be critical for activity. nih.gov

Pharmacokinetic and Metabolic Considerations: A significant aspect of rational design is the optimization of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Modifications are often aimed at blocking metabolic pathways that lead to rapid inactivation of the compound. This can involve introducing groups like fluorine or sterically bulky t-butyl groups to protect metabolically labile sites. researchgate.netbenthamscience.com

Physicochemical Property Modulation: Properties such as lipophilicity (log P), solubility, and pKa are crucial for a molecule's biological performance. The acetyl and methyl ester groups on the parent compound can be modified to fine-tune these properties. For instance, studies on other quinoline series have shown a direct relationship between lipophilicity and cytotoxic effects, where compounds with greater octanol/water partition coefficients exhibited better activity. rsc.org

By applying these principles, chemists can design new analogues of this compound with a higher probability of possessing improved biological profiles.

Synthetic Strategies for Diverse Analogue Libraries

The creation of diverse libraries of quinoline analogues is essential for exploring structure-activity relationships. A variety of synthetic methods, ranging from classical named reactions to modern catalytic processes, are employed to construct and functionalize the quinoline scaffold. nih.gov

Classical Quinoline Syntheses: Several foundational methods are still widely used for creating the core quinoline ring system:

Friedländer Synthesis: This reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group, such as a ketone or aldehyde. It is a straightforward method for preparing 2- and 3-substituted quinolines. mdpi.compharmaguideline.com

Doebner-von Miller Reaction: This method synthesizes quinolines, often with substituents at the 2- and 4-positions, from an aniline (B41778) and an α,β-unsaturated aldehyde or ketone under acidic conditions. nih.govmdpi.com

Conrad-Limpach-Knorr Synthesis: This strategy involves the reaction of anilines with β-ketoesters. Depending on the reaction temperature, it can yield either 4-quinolones or 2-quinolones. nih.govpharmaguideline.com

Skraup Synthesis: In this reaction, aniline is heated with glycerol, sulfuric acid, and an oxidizing agent to produce the parent quinoline. Substituted anilines can be used to generate derivatives. nih.govpharmaguideline.com

Modern Synthetic Methodologies: Modern organic synthesis has introduced more efficient and versatile methods for creating quinoline libraries:

Transition Metal-Catalyzed Reactions: Copper and other transition metals can catalyze the one-pot synthesis of substituted quinolines from readily available starting materials like anilines, aldehydes, and alkynes. nih.govacs.org These methods often proceed under mild conditions and without the need for ligands or co-catalysts. nih.govacs.org Suzuki cross-coupling reactions are also employed to add diverse substituents to pre-formed quinoline rings, particularly at halogenated positions. nih.gov

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating structural diversity from each starting material. nih.govrsc.org Reactions like the Povarov reaction are used to generate diverse quinoline scaffolds with high atom economy. nih.govrsc.org This approach is particularly well-suited for generating large libraries for screening. nih.govacs.org

Greener and Alternative Energy Approaches: To improve sustainability, many quinoline syntheses are now performed using greener methods. This includes metal-free reactions, the use of ionic liquids, or energy sources like microwave irradiation and ultrasound, which can reduce reaction times and improve yields. nih.govmdpi.com

These varied strategies provide a robust toolkit for synthesizing a wide array of analogues based on the this compound scaffold, enabling a thorough exploration of its chemical and biological potential.

Comprehensive Structure-Activity/Property Relationship (SAR/SPR) Analysis

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) analyses are fundamental to understanding how specific structural features of a molecule influence its biological activity and physicochemical properties. For quinoline derivatives, SAR studies have identified critical regions on the scaffold where modifications can dramatically alter function. nih.gov

A notable SAR study on quinoline carboxylic acids, which are structurally related to this compound, identified three principal regions critical for the inhibition of the enzyme dihydroorotate dehydrogenase nih.gov:

The C2 Position: This position requires bulky and hydrophobic substituents for potent activity.

The C4 Position: A strict requirement for a carboxylic acid (or a salt thereof) was observed at this position, highlighting its importance for target interaction.

The Benzo Portion of the Ring: The type and position of substituents on the fused benzene (B151609) ring also significantly modulate inhibitory activity.

These findings can be illustrated with a data table summarizing the inhibitory concentration (IC50) of various analogues.